4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include 4,6-dimethoxy-1h-pyrrolo[2,3-b]pyridine, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives, including this compound, have potent activities against fgfr1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Biochemical Pathways
It is known that the activation of fgfr-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy . These pathways include RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is known that the compound has a molecular weight of 17819 g/mol , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
It is known that one of the pyrrolopyrazine derivatives significantly reduced the migration and invasion abilities of 4t1 cells after treatment .
Action Environment
It is known that the methoxy group at the 3-position of the phenyl ring in similar compounds decreased fgfr1 potency and cellular activity .
Biochemical Analysis
Biochemical Properties
4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine has been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Therefore, the interaction of this compound with these receptors could have significant biochemical implications.
Cellular Effects
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These effects suggest that this compound could influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound’s inhibitory activity against FGFRs could therefore result in changes in these signaling pathways and gene expression.
Properties
IUPAC Name |
4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-12-7-5-8(13-2)11-9-6(7)3-4-10-9/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUAMTNBIWPYTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=CN2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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